molecular formula C17H16N2O6S2 B2433530 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid CAS No. 745030-96-0

2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid

Cat. No. B2433530
CAS RN: 745030-96-0
M. Wt: 408.44
InChI Key: KBYAVTWMQOVXKP-UHFFFAOYSA-N
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Description

2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid, also known as NPSB or NSB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a sulfhydryl-reactive reagent that is used to modify proteins and peptides, making it an essential tool for studying protein function and structure.

Scientific Research Applications

Synthesis and Chemical Transformation

  • 2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid has been used in novel ring synthesis involving Truce–Smiles type rearrangements, demonstrating its utility in creating complex molecular structures (Kimbaris et al., 2004).

Biological and Medicinal Research

  • Compounds related to this acid have been synthesized for evaluating their in vitro activity against Leishmania strains, showing potential as antileishmanial agents (Rodriguez et al., 2020).

Material Science

  • Derivatives of this compound have been used in the synthesis of transparent polyimides, showcasing applications in materials science for creating substances with high refractive indices and small birefringence (Tapaswi et al., 2015).

Organocatalysis

  • Related pyrrolidine-based catalysts, which include sulfanyl groups, have been developed for stereoselective chemical reactions, illustrating the role of such compounds in enhancing reaction specificity and yield (Singh et al., 2013).

Supramolecular Chemistry

  • This acid's derivatives have been instrumental in synthesizing metal-organic frameworks, contributing to the development of complex structures with potential applications in catalysis and gas storage (Geng et al., 2014).

Enzyme Inhibition Studies

  • Similar compounds have been explored as inhibitors of enzymes like thymidylate synthase, highlighting their potential in drug discovery for diseases like cancer (Gangjee et al., 1996).

Metabolic Studies

  • Studies have been conducted on the oxidative metabolism of related compounds, providing insights into how such molecules are processed in biological systems (Hvenegaard et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

Like many sulfonamide derivatives, it may interact with its targets through the formation of hydrogen bonds and ionic interactions .

Pharmacokinetics

Based on its molecular weight (40845 g/mol) , it is expected to have reasonable bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, these effects will be better understood, providing valuable insights into the compound’s potential therapeutic applications .

properties

IUPAC Name

2-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S2/c20-17(21)13-5-1-2-6-15(13)26-16-8-7-12(11-14(16)19(22)23)27(24,25)18-9-3-4-10-18/h1-2,5-8,11H,3-4,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYAVTWMQOVXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)SC3=CC=CC=C3C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-Nitro-4-(pyrrolidine-1-sulfonyl)phenyl]sulfanyl}benzoic acid

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